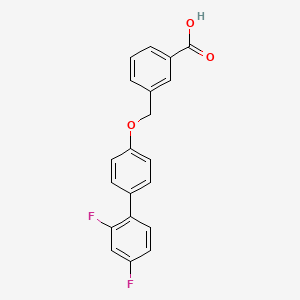

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Vue d'ensemble

Description

3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid is a chemical compound with the CAS No. 1286754-98-0. It is related to [3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-phenyl]-carbamic acid tert-butyl ester, which has the molecular formula C24H23F2NO3 . Another related compound is 3-(2’,4’-difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester, which has the molecular formula C21H16F2O3 and a molecular weight of 354.353 .

Synthesis Analysis

The synthesis of related compounds such as 2,4,6-tri(4-bromophenyl)-1,3,5-triazine involves the use of trifluoromethanesulfonic acid and 4-Bromobenzonitrile. The reaction is carried out at 0 to 20℃ for 12.5 hours in an inert atmosphere. The mixture is then neutralized with NaOH, washed with a mixed solvent of chloroform and acetone, and the organic layer is extracted. The organic layer is dehydrated over anhydrous magnesium sulfate, and the solvent is distilled off .Molecular Structure Analysis

The molecular structure of 3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid and related compounds can be analyzed using various techniques such as NMR, CNMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2,4,6-tri(4-bromophenyl)-1,3,5-triazine include a molar refractivity of 119.23, a TPSA of 38.67 Ų, and a lipophilicity log Po/w (iLOGP) of 4.85 . The compound is poorly soluble, with a solubility of 0.0000042 mg/ml or 0.0000000077 mol/l .Applications De Recherche Scientifique

Mesogenic Properties and Liquid Crystalline Phases

A study on derivatives of 4-(4′-octyloxybiphenyl-4-yloxymethyl)benzoic acid, closely related to the compound of interest, revealed the synthesis and investigation of compounds exhibiting strong discrimination in the formation of tilted phases, leading to both ferroelectric and antiferroelectric properties. This work indicates potential applications in materials science, particularly in the development of liquid crystalline materials with specific electro-optical properties. The study found that the elongation of certain chains in these compounds affects their polar properties, highlighting the significance of molecular structure in determining mesogenic stability and phase behavior (Szydłowska et al., 1999).

Hypervalent Iodine Reagents for Halomethoxylation

Research on 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, although not a direct match, showcases the utility of related biphenyl and benzoic acid structures as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The study demonstrates the potential of such compounds in synthetic organic chemistry, especially in the modification of unsaturated compounds, highlighting their efficiency and recyclability (Yusubov et al., 2004).

Directed Ortho-Lithiation

Investigations into the directed lithiation of unprotected benzoic acids have provided insights into the reactivity and functionalization of benzoic acid derivatives at ortho positions. Such studies are crucial for understanding the chemical behavior and manipulation of benzoic acid derivatives in organic synthesis, offering pathways to diversely substituted benzoic acids, which are valuable intermediates in pharmaceutical and materials science (Bennetau et al., 1995).

Molecular and Crystal Structures Analysis

Research on the molecular and crystal structures of matrices for MALDI-TOF-MS, including benzoic acid derivatives, has implications for the development of analytical techniques in mass spectrometry. This work contributes to the understanding of how structural variations in benzoic acid derivatives can influence their function as matrices, potentially improving the efficiency of mass spectrometric analyses (Qian & Huang, 2005).

Propriétés

IUPAC Name |

3-[[4-(2,4-difluorophenyl)phenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2O3/c21-16-6-9-18(19(22)11-16)14-4-7-17(8-5-14)25-12-13-2-1-3-15(10-13)20(23)24/h1-11H,12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQHPABUHONHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid | |

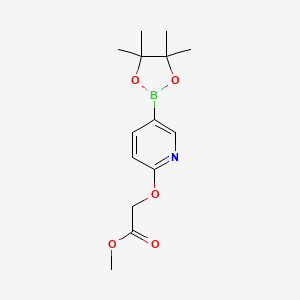

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)